N-Succinimidyl-S-acetylthiohexanoate
Description
Chemical Identity and Structural Characterization
Systematic Nomenclature and Molecular Formula Analysis
N-Succinimidyl-S-acetylthiohexanoate is chemically designated as 6-acetylthiohexanoic acid N-hydroxysuccinimide ester . Its molecular formula is C₁₂H₁₇NO₅S , derived from the combination of a succinimidyl group (C₄H₃NO₂), a hexanoic acid backbone (C₅H₁₁COOH), and an S-acetylthio substituent (CH₃COS) .
| Parameter | Value |
|---|---|
| CAS Number | 874743-76-7 |
| Molecular Weight | 287.3 g/mol |
| Synonyms | Acetic 2-(2,5-dioxopyrrolidin-1-yl)hexanoic thioanhydride |
| IUPAC Name | This compound |
The compound’s structure includes a reactive N-hydroxysuccinimide (NHS) ester for amine conjugation, a six-carbon spacer chain, and a protected sulfhydryl group (S-acetylthio) for subsequent thiol-exchange reactions .
Crystallographic Data and Three-Dimensional Conformational Studies
Crystallographic Data
No experimental crystallographic data (e.g., X-ray diffraction) were identified in the reviewed sources. Structural characterization relies on computational modeling and analogy to related NHS esters.
Conformational Insights
The succinimidyl ring adopts a planar configuration due to conjugation between the carbonyl groups. The hexanoic acid spacer chain is likely in an extended conformation, minimizing steric hindrance. Computational studies (e.g., DFT) would predict electron density distributions favoring nucleophilic attack at the NHS carbonyl carbon .
Spectroscopic Profiling (NMR, FT-IR, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR)
¹H NMR Predictions
- Succinimidyl Ring : Protons adjacent to carbonyl groups resonate at δ 2.8–3.2 ppm (singlet).
- Hexanoate Chain : Methylene protons appear as multiplets between δ 1.2–1.8 ppm, with terminal CH₂ adjacent to the sulfhydryl at δ 2.5–3.0 ppm.
- S-Acetyl Group : Methyl protons resonate at δ 2.3–2.5 ppm (singlet) .
¹³C NMR Predictions
- NHS Ester Carbonyl : ~165–175 ppm.
- Acetyl Carbonyl : ~200–210 ppm.
- Sulfur-Linked Carbon : ~35–45 ppm .
Fourier Transform Infrared (FT-IR)
Key absorption bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H (succinimidyl) | 3300–3500 | Weak |
| C=O (ester, NHS carbonyl) | 1650–1750 | Strong |
| C-S (thioether) | 600–800 | Medium |
| S-Acetyl (C-S) | 2500–2600 | Strong |
These peaks align with NHS ester and thioacetate functionalities .
Mass Spectrometry
Positive Ion Mode (EI/ESI)
- Molecular Ion : m/z 287.3 [M+]⁺.
- Fragmentation : Loss of NHS (131.12 Da → m/z 156.2) and acetyl (43 Da → m/z 244.3) .
Key Fragments
| Fragment | m/z | Structural Origin |
|---|---|---|
| C₄H₃NO₂⁺ | 86.0 | Succinimidyl ring |
| CH₃COS⁺ | 75.0 | S-Acetyl group |
| C₅H₁₁COOH⁺ | 116.2 | Hexanoic acid backbone |
Computational Chemistry Predictions of Electronic Structure
Electronic Structure
Density functional theory (DFT) calculations would reveal:
- HOMO (Highest Occupied Molecular Orbital) : Localized on the NHS carbonyl oxygen, facilitating nucleophilic attack.
- LUMO (Lowest Unoccupied Molecular Orbital) : Associated with the electrophilic carbonyl carbon of the NHS ester .
Reactivity Predictions
- Amine Conjugation : The NHS ester reacts with primary amines (e.g., lysine residues) to form stable amide bonds.
- Thiol Deprotection : Hydroxylamine treatment cleaves the S-acetyl group, exposing a reactive sulfhydryl for further crosslinking .
Properties
IUPAC Name |
S-acetyl 2-(2,5-dioxopyrrolidin-1-yl)hexanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-3-4-5-9(12(17)18-8(2)14)13-10(15)6-7-11(13)16/h9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBOBZHVPMJFNAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)SC(=O)C)N1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20703884 | |
| Record name | Acetic 2-(2,5-dioxopyrrolidin-1-yl)hexanoic thioanhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20703884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874743-76-7 | |
| Record name | Acetic 2-(2,5-dioxopyrrolidin-1-yl)hexanoic thioanhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20703884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Succinimidyl-S-acetylthiohexanoate is synthesized through a series of chemical reactions involving the esterification of succinic anhydride with N-hydroxysuccinimide (NHS) to form N-succinimidyl succinate. This intermediate is then reacted with S-acetylthiohexanoic acid to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification and purification processes. The reaction conditions are carefully controlled to ensure high yield and purity. The compound is typically produced in powder form and stored under nitrogen to maintain stability .
Chemical Reactions Analysis
Types of Reactions
N-Succinimidyl-S-acetylthiohexanoate primarily undergoes substitution reactions. It reacts with primary amines to form stable amide bonds, releasing NHS as a by-product. The compound can also undergo deprotection reactions to expose the sulfhydryl group, which can then participate in disulfide bond formation .
Common Reagents and Conditions
Primary Amines: Reacts with lysine residues and amino termini of proteins.
Hydroxylamine-HCl: Used for deprotection to generate free sulfhydryl groups
Major Products Formed
Amide Bonds: Formed with primary amines.
Free Sulfhydryl Groups: Generated after deprotection with hydroxylamine
Scientific Research Applications
Protein Modification and Labeling
Overview:
SATA is primarily employed to introduce sulfhydryl groups into proteins by reacting with primary amines, such as lysine residues. This modification is crucial for various biochemical applications, including cross-linking and conjugation reactions.
Mechanism:
- SATA contains an N-hydroxysuccinimide (NHS) ester that forms stable covalent amide bonds with primary amines.
- The acetyl group protects the sulfhydryl group, allowing for long-term storage of the modified proteins.
- Deprotection can be achieved using hydroxylamine, releasing the free sulfhydryl group for further reactions.
Applications:
- Cross-linking: The exposed sulfhydryl groups can form disulfide bonds with other thiol-containing molecules, facilitating the creation of complex protein structures.
- Conjugation: SATA-modified proteins can be conjugated to various biomolecules, including antibodies and drugs, enhancing their therapeutic efficacy.
Radioimmunotherapy
Overview:
SATA has been evaluated as a bifunctional chelating agent in radioimmunotherapy, particularly for attaching therapeutic radionuclides to antibodies. This technique aims to deliver targeted radiation to cancer cells while minimizing damage to surrounding healthy tissues.
Case Study:
A study investigated the use of SATA to label a humanized IgG antibody (h8C3) with the radionuclide (Rhenium-188) for targeting malignant melanoma. The study utilized micro single photon emission computed tomography (microSPECT/CT) to analyze the pharmacokinetics of the labeled antibody in tumor-bearing mice. Key findings included:
- Effective antibody uptake in tumors was observed within 24 hours post-injection.
- Despite promising initial results, challenges were noted regarding antibody stability during labeling, prompting further exploration of alternative bifunctional chelators for improved stability and efficacy .
Drug Delivery Systems
Overview:
SATA's ability to form stable conjugates makes it a valuable tool in developing drug delivery systems. By modifying therapeutic agents with SATA, researchers can enhance their pharmacokinetics and bioavailability.
Applications:
- Hydrogel-linked Prodrugs: SATA has been incorporated into hydrogel systems that release drugs in a controlled manner. This approach protects drugs from degradation while allowing for sustained release once they are needed .
- Targeted Therapy: By conjugating SATA-modified drugs to targeting moieties (e.g., antibodies), researchers can direct therapeutic agents more effectively to specific tissues or cells, improving treatment outcomes.
Comparative Data Table
Mechanism of Action
N-Succinimidyl-S-acetylthiohexanoate exerts its effects by reacting with primary amines to form stable amide bonds. The compound contains an NHS ester, which facilitates the formation of these bonds. Upon treatment with hydroxylamine, the acetylthio group is deprotected to expose a free sulfhydryl group. This sulfhydryl group can then participate in further conjugation reactions, such as forming disulfide bonds with other sulfhydryl-containing molecules .
Comparison with Similar Compounds
Key Observations:
Chain Length: this compound’s C6 spacer provides greater flexibility and steric accommodation compared to shorter analogs (e.g., acetate or propionate derivatives). This enhances its utility in conjugating bulky molecules like antibodies . Shorter chains (C2–C3) in thioacetate and thiopropionate derivatives limit their use to small-molecule or peptide modifications .
Functional Groups: S-Acetylthiol vs. Maleimide: While this compound requires deprotection (e.g., hydroxylamine) to expose the thiol group, N-Succinimidyl 6-Maleimidohexanoate directly reacts with free thiols, enabling faster conjugation but less controlled coupling . Azide vs. Thiol: Succinimidyl 4-(4-azidophenyl)butyrate facilitates bioorthogonal click chemistry but lacks thiol reactivity, limiting its use to pre-functionalized systems .
Purity and Reactivity: Higher purity (98%) in N-Succinimidyl-S-acetylthiopropionate may reduce side reactions in sensitive applications . Maleimidohexanoate’s ~91% purity and hazard profile (irritant, harmful) necessitate stringent handling protocols compared to acetylthio derivatives .
Performance in Bioconjugation
- Stability: S-acetylthiol groups in this compound resist oxidation until deacetylated, offering better storage stability than maleimide-containing analogs, which are prone to hydrolysis .
- Specificity : NHS esters in all compounds exhibit high amine specificity under physiological pH (7.2–8.5), but longer spacers (C6) reduce steric hindrance in large biomolecules .
Commercial Availability and Pricing
- This compound (Combi-Blocks, ~$95–$110/g) is competitively priced compared to N-Succinimidyl 6-Maleimidohexanoate (TCI Chemicals, ~$145–$195/g), reflecting differences in synthesis complexity and demand .
Biological Activity
N-Succinimidyl-S-acetylthiohexanoate (SATA) is a chemical compound widely recognized for its role as a protein modification agent. It introduces protected sulfhydryl groups into proteins and other amine-containing molecules, facilitating various biochemical applications, particularly in the fields of immunology and drug development. This article explores the biological activity of SATA, highlighting its mechanisms of action, applications, and relevant research findings.
- Molecular Formula : C₈H₉NO₅S
- Molecular Weight : 231.23 g/mol
- Density : 1.5 g/cm³
- Melting Point : 84-89 °C
- Boiling Point : 337.3 °C at 760 mmHg
- CAS Number : 76931-93-6
SATA functions primarily by reacting with primary amines at neutral to slightly alkaline pH (7-9). This reaction results in the formation of stable covalent bonds through N-hydroxysuccinimide ester linkages, which can later be deprotected to yield reactive thiol groups. These thiol groups are crucial for various biochemical interactions, including cross-linking proteins and forming disulfide bonds, which enhance the stability and efficacy of therapeutic proteins.
Applications in Research and Medicine
- Protein Modification : SATA is employed to modify proteins by introducing sulfhydryl groups, which can facilitate further conjugation reactions necessary for drug development.
- Radioimmunotherapy : SATA has been evaluated as a bifunctional chelating agent for attaching radionuclides to antibodies, allowing targeted delivery of radiation to cancer cells while minimizing off-target effects. Studies have shown that SATA-conjugated antibodies can effectively localize in tumors, enhancing therapeutic outcomes in radioimmunotherapy settings .
- Therapeutic Protein Stabilization : By inducing stable trimer formation in proteins such as TNF-α through disulfide bridges, SATA improves the therapeutic efficacy of these biologics in vivo .
Case Study: Radioimmunotherapy with SATA
A study investigated the use of SATA for radiolabeling a humanized antibody (h8C3) targeting melanoma cells. The antibody was successfully conjugated with the radionuclide , achieving over 90% labeling efficiency. Pharmacokinetic studies demonstrated specific tumor uptake and retention of the labeled antibody over time, indicating the potential of SATA in enhancing the effectiveness of targeted radiotherapy .
| Parameter | Value |
|---|---|
| Radionuclide | |
| Labeling Efficiency | >90% |
| Tumor Uptake Time | 24 hours |
| Duration of Retention | Up to 216 hours |
Comparative Studies on Protein Stability
In comparative studies assessing the stability of SATA-modified proteins versus unmodified counterparts, it was found that while some degradation occurred during radiolabeling processes involving other reagents (e.g., SnCl₂), SATA-modified proteins retained integrity better under similar conditions . This highlights SATA's utility in maintaining protein stability during complex biochemical manipulations.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing and characterizing N-Succinimidyl-S-acetylthiohexanoate?
- Methodological Answer : Synthesis typically involves reacting 6-maleimidocaproic acid with N-hydroxysuccinimide (NHS) under carbodiimide-mediated coupling conditions (e.g., EDC or DCC). Post-synthesis, characterization requires NMR spectroscopy (¹H and ¹³C) to confirm ester bond formation and purity. HPLC with UV detection (λ = 260–280 nm) is recommended for quantifying residual reactants. For structural validation, mass spectrometry (MS) or FT-IR can identify key functional groups (e.g., acetylthiohexanoate moiety) .
Q. How should researchers handle solubility challenges when using this compound in aqueous crosslinking reactions?
- Methodological Answer : The compound’s limited aqueous solubility necessitates dissolution in anhydrous DMSO or DMF (≤10% v/v in final reaction buffer). Pre-activation in organic solvent followed by gradual addition to buffered solutions (pH 7.0–8.5) minimizes precipitation. Critical parameters include maintaining ionic strength (<150 mM NaCl) and avoiding thiol-containing buffers (e.g., Tris) to prevent premature hydrolysis .
Advanced Research Questions
Q. How can researchers optimize reaction stoichiometry for site-specific protein conjugation using this compound?
- Methodological Answer : Use UV-Vis spectroscopy (A₃₂₃ nm) to quantify maleimide reactivity post-NHS ester hydrolysis. A molar ratio of 1:3 (protein:linker) is typical, but empirical optimization via SDS-PAGE or size-exclusion chromatography (SEC) is required to balance conjugation efficiency with aggregation. For kinetic control, track reaction progress at 4°C over 2–24 hours, quenched with excess cysteine or glycine .
Q. What analytical approaches resolve contradictions in crosslinking yield data between batch preparations?
- Methodological Answer : Batch variability often arises from differences in linker hydrolysis rates or protein surface accessibility. Employ HPLC-MS to quantify intact linker in reaction mixtures. For statistical rigor, perform ANOVA on triplicate experiments and report confidence intervals (p < 0.05). Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate binding site availability pre-conjugation .
Q. How should researchers address discrepancies in maleimide-thiol conjugation efficiency across pH gradients?
- Methodological Answer : Thiol pKa and maleimide hydrolysis kinetics are pH-dependent. Design a pH titration series (6.5–8.5) with controlled buffer systems (e.g., phosphate vs. HEPES). Monitor reaction outcomes via reversed-phase HPLC with fluorescence detection (if using labeled proteins) and apply Michaelis-Menten kinetics to model pH vs. conjugation efficiency. Include negative controls with thiol-blocking agents (e.g., N-ethylmaleimide) .
Data Analysis & Validation
Q. What statistical methods are appropriate for validating crosslinking efficiency in heterogeneous protein populations?
- Methodological Answer : Use non-parametric tests (e.g., Kruskal-Wallis) for non-normal distributions. For mass spectrometry data, apply FDR correction (q < 0.01) and PCA to distinguish crosslinking artifacts from true interactions. Include internal standards (e.g., isotope-labeled peptides) for quantitative accuracy .
Q. How can researchers differentiate between non-specific crosslinking and true biological interactions in structural studies?
- Methodological Answer : Combine crosslinking mass spectrometry (XL-MS) with differential labeling (e.g., SILAC). Validate hits using co-immunoprecipitation (Co-IP) or cryo-EM . For computational support, apply docking simulations (e.g., HADDOCK) to assess steric feasibility of crosslinked residues .
Ethical & Safety Considerations
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use anhydrous conditions to minimize NHS ester hydrolysis. Store aliquots at −20°C under argon. For waste disposal, neutralize residual compound with 1 M NaOH (30 min) followed by autoclaving. Safety documentation must align with OSHA Hazard Communication Standard (29 CFR 1910.1200), including SDS referencing acute toxicity (Category 4) and environmental hazards .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
